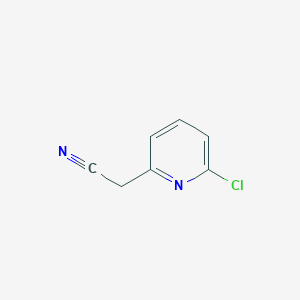

2-(6-Chloropyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMGOQFPVZDUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590291 | |

| Record name | (6-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-60-6 | |

| Record name | (6-Chloropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Chloropyridin-2-yl)acetonitrile: A Key Building Block for Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-(6-Chloropyridin-2-yl)acetonitrile. As a senior application scientist, this document synthesizes critical data on its properties, synthesis, reactivity, and applications, providing field-proven insights into its utility as a strategic building block in pharmaceutical research and development.

Introduction: The Strategic Value of the Chloropyridyl Acetonitrile Scaffold

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with pyridine derivatives being particularly prominent in a vast number of approved drugs. The unique electronic properties of the pyridine ring, combined with the reactivity of its substituents, offer a versatile platform for designing molecules with tailored biological activity. This compound (CAS No. 75279-60-6) has emerged as a particularly valuable intermediate.[1] Its structure incorporates three key features that are highly advantageous for drug design:

-

A Pyridine Core: A privileged scaffold known to interact with a wide range of biological targets.

-

A Chlorine Substituent: This halogen atom serves as a crucial handle for further functionalization, most commonly through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of diverse molecular fragments.

-

An Acetonitrile Group: The methylene (-CH2-) group is activated by both the adjacent electron-withdrawing pyridine ring and the nitrile group, making it a nucleophile suitable for a variety of carbon-carbon bond-forming reactions. The nitrile (C≡N) itself can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for derivatization.[2]

This combination of features makes this compound a highly adaptable and economically significant starting material for constructing complex molecular architectures.

Physicochemical and Spectroscopic Properties

Due to the limited availability of public experimental data for this compound, the following properties are a combination of catalog information and predicted values based on its constituent functional groups and data from analogous compounds such as 2-pyridylacetonitrile and 2-chloro-6-methylpyridine.[3]

Core Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 75279-60-6 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [4] |

| Molecular Weight | 152.58 g/mol | [4] |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid (Typical) | |

| Solubility | Low in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |

Predicted Spectroscopic Data

The interpretation of spectroscopic data is fundamental for reaction monitoring and structural confirmation. Below are the expected spectral characteristics for this molecule.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show a characteristic pattern for a 2,6-disubstituted pyridine ring, which is an ABC system, along with a singlet for the methylene protons.

-

δ ~7.8-8.0 ppm (t, 1H): Triplet corresponding to the proton at the C4 position of the pyridine ring (H-4).

-

δ ~7.4-7.6 ppm (d, 1H): Doublet for the proton at either the C3 or C5 position.

-

δ ~7.3-7.5 ppm (d, 1H): Doublet for the remaining proton on the pyridine ring.

-

δ ~4.0-4.2 ppm (s, 2H): A singlet for the two protons of the methylene (-CH₂) group, deshielded by the adjacent pyridine ring and nitrile group.[5]

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will show seven distinct signals.

-

δ ~158-162 ppm: Quaternary carbon C2, attached to the cyanomethyl group.

-

δ ~150-153 ppm: Quaternary carbon C6, bearing the chlorine atom.

-

δ ~140-142 ppm: C4 carbon of the pyridine ring.

-

δ ~125-130 ppm: C5 carbon of the pyridine ring.

-

δ ~120-124 ppm: C3 carbon of the pyridine ring.

-

δ ~116-118 ppm: Quaternary carbon of the nitrile group (-C≡N).

-

δ ~25-30 ppm: Methylene carbon (-CH₂-CN).[2]

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the key functional groups.

-

~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching from the pyridine ring.[6]

-

~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching of the methylene group.

-

~2260-2240 cm⁻¹ (medium, sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.[7]

-

~1600-1400 cm⁻¹ (medium-strong): C=C and C=N ring stretching vibrations of the pyridine core.[6]

-

~840-700 cm⁻¹ (strong): C-Cl stretching and C-H out-of-plane bending vibrations.

Mass Spectrometry (MS): Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 152, with an isotope peak (M+2) at m/z = 154 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragments: Loss of the chlorine atom ([M-Cl]⁺), loss of HCN ([M-HCN]⁺), and cleavage of the cyanomethyl group ([M-CH₂CN]⁺) are all plausible fragmentation pathways.[8][9]

Synthesis and Reaction Pathways

This compound is typically synthesized from commercially available 2,6-dichloropyridine via a nucleophilic aromatic substitution (SₙAr) reaction. The greater reactivity of the chlorine atom at the 2-position compared to the 6-position allows for selective substitution.

Representative Synthesis Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of the title compound.

Reaction: Nucleophilic substitution of 2,6-dichloropyridine with a cyanide salt.

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.1 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) in DMSO (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add sodium cyanide (1.1 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold deionized water (approx. 3-4 times the volume of DMSO used).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of water).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for high-throughput screening and lead optimization.

Scaffold for Fused Heterocyclic Systems

The activated methylene group is a powerful tool for constructing fused ring systems. It can be deprotonated with a mild base and reacted with various electrophiles. This reactivity is foundational for building complex heterocyclic cores that are often sought in drug discovery programs targeting kinases, proteases, and other enzyme classes.[10]

Handle for Cross-Coupling Reactions

The chloro-substituent at the 6-position is primed for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, heteroaryl, or alkyl groups, which is a highly efficient strategy in medicinal chemistry for exploring Structure-Activity Relationships (SAR). For example, coupling with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) can rapidly generate a diverse library of analogs from a common intermediate.

Precursor to Bioactive Scaffolds

While direct use in an approved drug is not publicly documented, the 2-(pyridin-2-yl)pyrimidine scaffold, readily accessible from this intermediate, is found in molecules with demonstrated biological activity, such as anti-fibrotic agents.[11] The structural motif is prevalent in patent literature for a range of therapeutic targets, including kinase inhibitors for oncology and antivirals, underscoring its importance in the drug discovery pipeline.[12]

Safety, Handling, and Toxicology

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative safety assessment must be derived from its structural components: a toxic chloropyridine and an organic nitrile.[13][14]

Inferred Hazards:

-

Toxicity: The compound should be treated as highly toxic. Chloropyridines can cause liver and kidney damage.[3][15] Organic nitriles can be metabolized in the body to release cyanide, leading to symptoms of cyanide poisoning which can be delayed.[16] It is expected to be harmful if swallowed, inhaled, or absorbed through the skin. The oral LD50 for the related 2-chloropyridine in mice is 110 mg/kg.[17]

-

Irritation: Expected to be a severe irritant to the skin, eyes, and respiratory tract.[18]

-

Flammability: While it is a solid, it should be considered combustible. When heated to decomposition, it may emit highly toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen chloride.[14]

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a high-value, multi-functional chemical intermediate with significant strategic importance in medicinal chemistry. Its combination of a privileged pyridine core, a reactive methylene group, and a versatile chlorine handle provides chemists with a powerful platform for the synthesis of novel and diverse molecular entities. While care must be taken due to its inferred toxicity, its utility in constructing complex heterocyclic systems and enabling rapid SAR exploration makes it an indispensable tool for modern drug discovery programs.

References

- National Toxicology Program. (2002). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)

-

NIST. (n.d.). 2-Pyridylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Krasavin, M., et al. (2025). Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole.

- Meazza, M., & Rios Torres, R. (2019). Enantioselective Synthesis of Alkyl Azaarenes.

- Central Drug House (P) Ltd. (n.d.).

- European Patent Office. (2020).

- Sigma-Aldrich. (2025).

- Jubilant Ingrevia. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of 2-Pyridylacetonitrile (CAS 2739-97-1). Retrieved from [Link]

- Wikipedia. (n.d.). 2-Chloropyridine.

- Jubilant Ingrevia Limited. (n.d.).

- Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

- UCSC. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- National Toxicology Program. (n.d.). 2-Chloropyridine.

- El-Ghanam, A., et al. (2005). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 10(4), 519-527.

-

PubChem. (n.d.). (2S)-2-(6-chloropyridin-2-yl)-2-phenylacetonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Gámez-Montaño, R., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 22(10), 1699.

- LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Wikipedia. (n.d.).

- University of Wisconsin-Madison. (n.d.). IR handout.

- Wang, L., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2799.

Sources

- 1. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Pyridylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. 2-Pyridylacetonitrile(2739-97-1) MS [m.chemicalbook.com]

- 9. 2-Pyridylacetonitrile [webbook.nist.gov]

- 10. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. data.epo.org [data.epo.org]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. 2-(CHLOROMETHYL)-6-METHYLPYRIDINE(3099-29-4) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. 2-Pyridylacetonitrile [webbook.nist.gov]

An In-depth Technical Guide to 2-(6-Chloropyridin-2-yl)acetonitrile: Molecular Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of 2-(6-Chloropyridin-2-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic protocol, and explores its applications as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and their metabolic stability. The introduction of a chlorosubstituent and a cyanomethyl group, as seen in this compound, offers synthetic handles for further molecular elaboration, making it a valuable precursor for creating diverse chemical libraries for high-throughput screening and lead optimization. This guide aims to provide the foundational knowledge required to effectively utilize this versatile intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture comprising a pyridine ring substituted with a chlorine atom at the 6-position and an acetonitrile group at the 2-position.

Molecular Structure

The core of the molecule is a six-membered aromatic heterocycle, pyridine, which is isoelectronic with benzene. The nitrogen atom in the ring imparts a degree of polarity and acts as a hydrogen bond acceptor. The chlorine atom, an electron-withdrawing group, influences the electron density of the pyridine ring, affecting its reactivity. The cyanomethyl (-CH₂CN) group is a key functional feature, with the methylene protons being acidic and the nitrile group serving as a versatile synthon for various chemical transformations.

Molecular Structure Visualization

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

2,6-Dichloropyridine

-

Sodium Cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichloropyridine (1.0 eq) and anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq) to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Mechanistic Rationale

This synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of the nitrogen atom and the second chlorine atom on the pyridine ring activates the C2 position towards nucleophilic attack by the cyanide ion. The cyanide displaces one of the chloride ions to form the desired product. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the reactivity of both the nitrile group and the chloro substituent.

Elaboration of the Nitrile Group

The nitrile functionality can be readily transformed into other important functional groups, including:

-

Amines: Reduction of the nitrile yields the corresponding primary amine, which can be further functionalized.

-

Carboxylic Acids and Esters: Hydrolysis of the nitrile provides the carboxylic acid, which can be converted to esters and amides.

-

Tetrazoles: Reaction with azides leads to the formation of tetrazoles, which are important bioisosteres for carboxylic acids in drug design.

Displacement of the Chloro Group

The chlorine atom can be displaced by various nucleophiles through another SₙAr reaction, allowing for the introduction of diverse substituents at the 6-position of the pyridine ring. This is a powerful strategy for structure-activity relationship (SAR) studies.

Role as a Key Intermediate

This compound is a valuable building block for the synthesis of inhibitors of various enzymes and receptors. For instance, derivatives of 2-pyridylacetonitrile have been explored in the development of kinase inhibitors and other targeted therapies. The ability to modify both the 2- and 6-positions of the pyridine ring provides a high degree of structural diversity, which is essential for the discovery of potent and selective drug candidates.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined molecular structure, predictable reactivity, and the availability of robust synthetic protocols make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is paramount for its effective utilization in the pursuit of novel drug discovery and development.

References

-

PubChem. (2S)-2-(6-chloropyridin-2-yl)-2-phenylacetonitrile. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(6-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies. The methodologies described herein are grounded in established chemical literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a chlorinated pyridine ring and a reactive nitrile group, allows for a wide array of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to antiviral, anticancer, and anti-inflammatory agents. The strategic importance of this intermediate necessitates robust and efficient synthetic routes to ensure a consistent and scalable supply for research and development.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two primary and well-documented approaches:

-

Route A: Nucleophilic Substitution of 2,6-Dichloropyridine.

-

Route B: Cyanation of a Precursor Pyridine Derivative.

Route A: Nucleophilic Substitution of 2,6-Dichloropyridine

This is arguably the most direct and widely employed method for the synthesis of this compound. The underlying principle involves the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms in 2,6-dichloropyridine with a cyanomethyl anion.

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The two chlorine atoms at the 2- and 6-positions activate the ring for such reactions. The cyanomethyl anion, typically generated in situ from a suitable acetonitrile precursor and a strong base, acts as the nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, followed by the expulsion of a chloride ion to yield the desired product. The selectivity for monosubstitution is generally high under controlled conditions due to the deactivating effect of the newly introduced electron-withdrawing cyanomethyl group on the pyridine ring.

A representative procedure for this transformation is as follows:

Materials:

-

2,6-Dichloropyridine

-

Phenylacetonitrile (as a precursor for the cyanomethyl anion)

-

Sodium amide (NaNH2)

-

Toluene

-

Glacial acetic acid

-

Ice water

Step-by-Step Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium amide and toluene. The molar ratio of phenylacetonitrile to sodium amide should be approximately 1:1.5 to 1:3.[1]

-

Reaction Mixture Preparation: Prepare a mixed solution of phenylacetonitrile and 2,6-dichloropyridine in a molar ratio of 1:1 to 1:1.5.[1]

-

Reaction Execution: Cool the sodium amide suspension in toluene to a temperature between 16-30°C. Slowly add the mixed solution of phenylacetonitrile and 2,6-dichloropyridine to the reaction flask dropwise.[1]

-

Reaction Monitoring and Work-up: After the addition is complete, continue to stir the reaction mixture at 16-30°C for 1.5-4 hours.[1] Upon completion, add an additional volume of toluene (approximately half of the initial amount) and then carefully quench the reaction by the dropwise addition of glacial acetic acid until the pH of the mixture is between 5 and 6.[1]

-

Extraction and Purification: Warm the mixture to 50-60°C and stir for 1 hour. Pour the reaction mixture into ice water and stir. Separate the organic layer. The aqueous layer can be extracted again with toluene. Combine the organic layers, concentrate under reduced pressure, and cool to induce crystallization of the product, this compound.[1]

| Parameter | Condition | Reference |

| Starting Materials | 2,6-Dichloropyridine, Phenylacetonitrile | [1] |

| Base | Sodium Amide | [1] |

| Solvent | Toluene | [1] |

| Temperature | 16-30°C | [1] |

| Reaction Time | 1.5 - 4 hours | [1] |

| Yield | High (specific yield not stated) | [1] |

The starting material, 2,6-dichloropyridine, can be synthesized via the direct chlorination of pyridine. This reaction is typically carried out in the gas phase at elevated temperatures or under photochemical conditions.[2][3][4][5][6][7] For instance, reacting vaporized pyridine with dilute chlorine gas under UV irradiation at 180-300°C yields a mixture of 2-chloropyridine and 2,6-dichloropyridine.[4] The desired 2,6-dichloropyridine can then be separated by distillation.[4][7]

Route B: Cyanation of a Precursor Pyridine Derivative

An alternative strategy involves the introduction of the cyano group onto a pre-functionalized pyridine ring. A common approach is the cyanation of pyridine N-oxides.

Pyridine N-oxides are activated towards nucleophilic attack at the α-position (C2). The reaction with a cyanide source in the presence of an activating agent, such as dimethylcarbamoyl chloride, proceeds through an initial acylation of the N-oxide oxygen. This enhances the electrophilicity of the pyridine ring, facilitating the addition of the cyanide nucleophile at the 2-position. Subsequent elimination of the activating group and rearomatization of the ring furnishes the 2-cyanopyridine derivative.

While a direct protocol for this compound via this route is not explicitly detailed in the provided search results, a general procedure for the α-cyanation of pyridine N-oxides can be adapted.[8]

Materials:

-

6-Chloro-2-methylpyridine-N-oxide (hypothetical starting material)

-

Potassium cyanide (KCN) or other cyanide source

-

Dimethylcarbamoyl chloride

-

Acetonitrile (CH3CN)

Step-by-Step Procedure (Hypothetical Adaptation):

-

Reaction Setup: In a suitable reaction vessel, dissolve the 6-chloro-2-methylpyridine-N-oxide in acetonitrile.

-

Addition of Reagents: Add dimethylcarbamoyl chloride and potassium cyanide to the solution.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).[8]

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The product would then be extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

| Parameter | Condition (General) | Reference |

| Starting Material | Substituted Pyridine N-Oxide | [8] |

| Cyanide Source | Potassium Cyanide | [8] |

| Activating Agent | Dimethylcarbamoyl Chloride | [8] |

| Solvent | Acetonitrile | [8] |

| Temperature | 120°C | [8] |

Visualizing the Synthesis

To further elucidate the synthetic pathways, the following diagrams have been generated using the DOT language.

Caption: Route A: Nucleophilic substitution of 2,6-dichloropyridine.

Caption: Route B: Cyanation of a substituted pyridine N-oxide.

Conclusion and Future Perspectives

The synthesis of this compound is a critical step in the production of numerous compounds of pharmaceutical interest. The nucleophilic substitution of 2,6-dichloropyridine stands out as a direct and efficient method. Future research in this area may focus on the development of more environmentally benign catalytic systems, milder reaction conditions, and the exploration of continuous flow processes for improved scalability and safety. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and application of this important heterocyclic intermediate.

References

- Organic Syntheses Procedure. (n.d.).

- 2-cyano-6-methylpyridine - Organic Syntheses Procedure. (n.d.).

- (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - ChemicalBook. (n.d.).

- Process of cyanation and nitriles produced thereby. (1961). Google Patents.

- Preparation of Cyanopyridines by Direct Cyanation. (n.d.).

- Chlorphenamine - Wikipedia. (n.d.).

- Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (n.d.).

- Method for synthetizing 2-pyridyl benzyl cyanide. (2010). Google Patents.

- This compound CAS NO.75279-60-6 - Bide Pharmatech Ltd. (n.d.).

- Process for the preparation of 2-chloropyridines. (1994). Google Patents.

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.).

- Process for the preparation of 2-cyanopyridines. (2004). Google Patents.

- 2,6-Dichloropyridine - Wikipedia. (n.d.).

- Technical Support Center: Synthesis of 2,6-Dichloropyridine - Benchchem. (n.d.).

- Method for production of 2-chloropyridine and 2,6-dichloropyridine. (1996). Google Patents.

- Synthesis method of 2,6-dichloropyridine. (2015). Google Patents.

- 886372-57-2|2-(4-Chloro-6-methylpyridin-2-yl)acetonitrile - BLDpharm. (n.d.).

- Process of preparing 2-chloropyridine and/or 2,6-dichloropyridine - European Patent Office - EP 0311050 A2. (n.d.).

- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. (2014). Google Patents.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.).

Sources

- 1. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 2. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]

- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(6-Chloropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(6-Chloropyridin-2-yl)acetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document leverages a foundational approach. By examining the empirical data of its constituent chemical moieties—2-pyridylacetonitrile and 2-chloropyridine—we can construct a robust and scientifically-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This methodology not only offers valuable predictive insights but also serves as an educational framework for spectroscopic analysis of substituted pyridine derivatives.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted at the 2-position with an acetonitrile group (-CH₂CN) and at the 6-position with a chlorine atom. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1. Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of 2-pyridylacetonitrile and the substituent effects of chlorine on a pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the methylene protons and the three aromatic protons on the pyridine ring.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- | ~4.0 | Singlet (s) | - | 2H |

| H-4 | ~7.8 | Triplet (t) | ~7.8 | 1H |

| H-3 | ~7.4 | Doublet (d) | ~7.8 | 1H |

| H-5 | ~7.3 | Doublet (d) | ~7.8 | 1H |

Interpretation and Rationale:

-

Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyridine ring and the cyano group, leading to a downfield shift, predicted to be around 4.0 ppm. The signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will exhibit characteristic splitting patterns. H-4 is expected to be the most downfield due to its position relative to the nitrogen and the deshielding effect of the chlorine atom. It will appear as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets due to coupling with H-4. The electron-withdrawing nature of the chlorine at the 6-position will generally shift the pyridine proton signals downfield compared to unsubstituted 2-pyridylacetonitrile.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The predictions are based on a simulated spectrum and known substituent effects.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a spectrometer with a carbon observe probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-6 | ~151 |

| C-2 | ~149 |

| C-4 | ~139 |

| C-5 | ~125 |

| C-3 | ~121 |

| -CN | ~117 |

| -CH₂- | ~25 |

Interpretation and Rationale:

-

Aromatic Carbons (C-2 to C-6): The carbons attached to the electronegative nitrogen (C-2 and C-6) and the chlorine (C-6) will be the most downfield. The C-4 will also be significantly downfield. The chemical shifts are influenced by the combined electronic effects of the nitrogen, chlorine, and acetonitrile substituents. A simulated spectrum suggests the approximate chemical shifts listed in the table.[1]

-

Nitrile Carbon (-CN): The carbon of the cyano group typically appears in the 115-125 ppm range.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal in the spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Key IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Weak |

| C≡N stretch (nitrile) | 2260-2240 | Medium |

| C=C, C=N stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-Cl stretch | 800-600 | Strong |

Interpretation and Rationale:

-

C≡N Stretch: The most characteristic peak will be the nitrile stretch, which is expected in the 2260-2240 cm⁻¹ region. Its position can be influenced by conjugation with the pyridine ring.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine stretch will be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, especially when coupled with LC.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of the compound (for the ³⁵Cl isotope). A smaller peak at m/z 154 (the M+2 peak) will also be present with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of Cl: A fragment ion at m/z 117 would correspond to the loss of the chlorine atom.

-

Loss of HCN: A fragment at m/z 125 could result from the loss of hydrogen cyanide from the molecular ion.

-

Cleavage of the acetonitrile group: A fragment corresponding to the chloropyridinyl cation at m/z 112.

-

Figure 2. Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive and scientifically rigorous set of expected spectral data has been compiled. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and related compounds. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

-

NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606). Available from: [Link].

-

Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines." Molecules 14.11 (2009): 4406-4415. Available from: [Link].

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Chemical reactivity and stability of 2-(6-Chloropyridin-2-yl)acetonitrile

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-(6-Chloropyridin-2-yl)acetonitrile

Introduction

This compound is a bifunctional organic molecule of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive chloropyridine ring and a versatile acetonitrile group, makes it a valuable intermediate for synthesizing a wide array of more complex heterocyclic compounds.[1][2] The pyridine ring, an essential scaffold in numerous biologically active molecules, is functionalized with a chlorine atom, a prime site for nucleophilic substitution and cross-coupling reactions.[3][4] Concurrently, the acetonitrile moiety offers a rich source of chemical transformations, including hydrolysis, reduction, and reactions involving the activated methylene protons.[5][6]

This guide provides a comprehensive analysis of the chemical reactivity, stability, and handling of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who utilize this building block in their synthetic campaigns. The insights provided herein are grounded in established principles of heterocyclic and nitrile chemistry, aiming to explain the causality behind reaction pathways and provide a framework for predictable and efficient synthesis design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are fundamental to its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 75279-60-6 | [2] |

| Molecular Formula | C₇H₅ClN₂ | [7] |

| Molecular Weight | 152.58 g/mol | [7] |

| Appearance | Typically a white to off-white solid | [8] |

| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform. | [8] |

| Isomeric Forms | 2-(6-Chloropyridin-3-yl)acetonitrile (CAS 39891-09-3) and others are common structural analogs. | [7][8] |

Core Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the chloropyridine ring and the acetonitrile side chain. The interplay between these groups allows for a diverse range of chemical transformations.

Caption: Overview of the primary reactive centers in this compound.

Reactivity of the Chloropyridine Ring

The pyridine ring is an electron-deficient aromatic system, a characteristic that is amplified by the presence of the electronegative chlorine atom. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine.

This is arguably the most important reaction class for this molecule. The chlorine at the 2-position is readily displaced by a wide range of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion whose formation is favored by the electron-withdrawing nature of the ring nitrogen.[9]

Common nucleophiles include:

-

Amines (Primary and Secondary): Reaction with amines yields 2-amino-substituted pyridines, a common structural motif in pharmaceuticals.[10]

-

Alkoxides and Phenoxides: Displacement with alkoxides or phenoxides produces the corresponding ethers.

-

Thiols and Thiolates: These reactions lead to the formation of 2-thioether-substituted pyridines.

The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate or sodium hydride is often used to deprotonate the nucleophile without competing in the substitution. Polar aprotic solvents such as DMF, DMSO, or acetonitrile itself are ideal for facilitating this type of reaction.[11]

The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. While chloro-aromatics are generally less reactive than their bromo or iodo counterparts, specialized palladium or nickel catalyst systems with appropriate ligands can effectively facilitate these transformations, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.[12] In some specialized catalytic systems, 2-chloropyridine has even shown higher reactivity than 2-bromopyridine.[12]

Reactivity of the Acetonitrile Moiety

The acetonitrile group is a versatile functional handle that can be transformed in several ways.

The nitrile group can be hydrolyzed under either acidic or basic conditions.

-

Partial Hydrolysis: Mild acidic or basic conditions can lead to the formation of the corresponding acetamide, 2-(6-chloropyridin-2-yl)acetamide.[13][14]

-

Complete Hydrolysis: More forcing conditions (e.g., strong acid or base with heating) will drive the reaction to completion, yielding 2-(6-chloropyridin-2-yl)acetic acid.[13][15] The choice of conditions is crucial to selectively obtain either the amide or the carboxylic acid.

Caption: Reaction pathway for the hydrolysis of the nitrile group.

The nitrile group can be reduced to a primary amine, yielding 2-(6-chloropyridin-2-yl)ethanamine. This transformation is a powerful tool for introducing an aminoethyl side chain. Common reducing agents for this purpose include:

-

Lithium aluminum hydride (LiAlH₄)

-

Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon)

Care must be taken during reduction, as some conditions (e.g., aggressive catalytic hydrogenation) might also lead to the dehalogenation of the pyridine ring, removing the chlorine atom.

The methylene protons (—CH₂—) adjacent to the nitrile group are acidic (pKa ~25 in DMSO) due to the electron-withdrawing effect of the cyano group. This allows for deprotonation with a suitable base (e.g., sodium amide, LDA, or sodium ethoxide) to form a resonance-stabilized carbanion.[6] This carbanion is a potent nucleophile and can react with various electrophiles:

-

Alkylation: Reaction with alkyl halides introduces substituents at the α-carbon.

-

Condensation: Reaction with aldehydes or ketones (Knoevenagel condensation) or esters (Claisen condensation) can be used to build more complex carbon skeletons. This reactivity is exemplified in the synthesis of the antihistamine chlorphenamine, where a related phenylacetonitrile is alkylated.[16]

Chemical Stability and Degradation

Understanding the stability of this compound is critical for its proper storage and use in multi-step syntheses.

-

pH Stability: The compound is susceptible to hydrolysis under strongly acidic or basic conditions, as detailed above. At neutral pH and ambient temperature, it is generally stable.

-

Thermal Stability: While stable under normal conditions, prolonged exposure to high temperatures may promote decomposition or unwanted polymerization, especially in the presence of acidic or basic impurities.[17]

-

Oxidizing Agents: The molecule can be sensitive to strong oxidizing agents. The pyridine nitrogen can be oxidized to an N-oxide, a reaction sometimes performed intentionally to modify reactivity.[4]

-

Light Sensitivity: As with many complex organic molecules, prolonged exposure to UV light should be avoided to prevent potential degradation.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8][18] It should be kept away from heat, open flames, and sources of ignition.[19][20]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents to prevent degradation and potentially hazardous reactions.[18]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[21] Work should be conducted in a well-ventilated area or a chemical fume hood.[21]

Exemplary Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol describes a representative SNAr reaction, a cornerstone of this compound's utility. The causality for the experimental choices lies in creating an environment that facilitates the nucleophilic attack on the electron-deficient pyridine ring while minimizing side reactions.

Objective: To synthesize 2-(6-(piperidin-1-yl)pyridin-2-yl)acetonitrile.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous[11]

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Workflow:

Caption: Workflow for a typical SNAr reaction using this compound.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Add piperidine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) under an inert atmosphere (e.g., nitrogen). The K₂CO₃ acts as a non-nucleophilic base to neutralize the HCl formed in situ, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this transformation.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature.

Workup and Purification:

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(6-(piperidin-1-yl)pyridin-2-yl)acetonitrile.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its two key functional groups. The chloropyridine moiety serves as an excellent electrophilic partner in nucleophilic aromatic substitution and cross-coupling reactions, allowing for the facile introduction of diverse substituents at the 6-position. Simultaneously, the acetonitrile group provides a gateway to amines, amides, carboxylic acids, and more complex structures through reactions at the nitrile or the α-carbon. A thorough understanding of its stability profile and the factors governing its reactivity enables chemists to harness its full synthetic potential in the development of novel molecules for medicine and materials science.

References

- Organic Chemistry Portal. (n.d.). Acetonitrile.

- Conduct Science. (n.d.). Acetonitrile.

- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(6-Chloropyridin-3-Yl)Acetonitrile.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N.

- Wikipedia. (n.d.). Acetonitrile.

- Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetonitrile.

- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.

- ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.

- Wikipedia. (n.d.). 2-Chloropyridine.

- Open Access Pub. (n.d.). Acetonitrile | Journal of New Developments in Chemistry.

- ChemicalBook. (n.d.). (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis.

- emp BIOTECH. (2023, October 26). S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetonitrile, HPLC grade, 99.9%.

- Autech Scientific. (2015, January 3). (6-methyl-2-oxopyridin-1(2H)-yl)acetonitrile Safety Data Sheet.

- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.75279-60-6.

- PubChem. (n.d.). (2S)-2-(6-chloropyridin-2-yl)-2-phenylacetonitrile.

- ChemScene. (n.d.). 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile.

- Wikipedia. (n.d.). Chlorphenamine.

- PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.

- Alchem Pharmtech. (n.d.). CAS 75279-60-6 | this compound.

- NIH - PMC. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.

- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.

- Royal Society of Chemistry. (n.d.). Electrochemical reduction of some 2,6-disubstituted pyridine-based esters and thioic S-esters in acetonitrile.

- BLDpharm. (n.d.). 2-(4-Chlorophenyl)-2-(6-chloropyridin-2-yl)acetonitrile.

- JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

- Google Patents. (n.d.). US3040095A - Hydrolysis of acetonitrile to acetamide.

- ResearchGate. (n.d.). Regiospecific Reduction of the C=N Bond in 5,6-Dialkyl-2-Chloropyridine-3,4-Dicarbonitriles.

- Matrix Fine Chemicals. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETONITRILE | CAS 39891-09-3.

- BLDpharm. (n.d.). 2-(4-Chloro-6-methylpyridin-2-yl)acetonitrile.

- BLDpharm. (n.d.). 2-(2,6-Dichloropyridin-4-yl)acetonitrile.

- BLDpharm. (n.d.). 2-(6-Chloronaphthalen-2-yl)acetonitrile.

- Lund University Publications. (2005). Degradation of acetonitrile through a sequence of microbial reactors.

- ChemicalBook. (n.d.). 2-(2-CHLOROPYRIDIN-4-YL)ACETONITRILE CAS#: 1000565-45-6.

- Lund University Publications. (2005). Continuous acetonitrile degradation in a packed-bed bioreactor. Applied Microbiology and Biotechnology, 66(5), 567-574.

Sources

- 1. This compound, CasNo.75279-60-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chempanda.com [chempanda.com]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(6-CHLOROPYRIDIN-3-YL)ACETONITRILE | CAS 39891-09-3 [matrix-fine-chemicals.com]

- 8. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]

- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetonitrile [commonorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. byjus.com [byjus.com]

- 14. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 17. conductscience.com [conductscience.com]

- 18. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. empbiotech.com [empbiotech.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Application of 2-(6-Chloropyridin-2-yl)acetonitrile in the Development of Novel PIM-1 Kinase Inhibitors: A Technical Guide

This in-depth technical guide explores the multifaceted potential of 2-(6-chloropyridin-2-yl)acetonitrile as a pivotal scaffold in modern medicinal chemistry. We will delve into its synthetic utility, focusing on its role as a versatile starting material for the generation of potent and selective PIM-1 kinase inhibitors, a class of therapeutics with significant promise in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their discovery programs.

Introduction: The Significance of the Pyridine-Acetonitrile Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core for drug design. The incorporation of a chloro substituent at the 6-position and a cyanomethyl group at the 2-position of the pyridine ring, as seen in this compound, offers a unique combination of reactivity and structural features. The chlorine atom serves as a handle for further functionalization through nucleophilic aromatic substitution, while the acidic methylene protons of the acetonitrile moiety provide a site for a variety of carbon-carbon bond-forming reactions. This dual reactivity makes this compound a highly valuable and versatile building block for the synthesis of diverse compound libraries.

Synthetic Pathways to this compound and its Analogs

The efficient and scalable synthesis of the this compound core is paramount for its successful application in drug discovery. While multiple synthetic routes can be envisioned, a common and effective strategy involves the nucleophilic substitution of a di-substituted pyridine precursor.

Proposed Synthesis of this compound

A plausible and efficient route to this compound involves the regioselective nucleophilic aromatic substitution of 2,6-dichloropyridine with the anion of acetonitrile or a synthetic equivalent. The greater electrophilicity of the C2 and C6 positions of the pyridine ring, enhanced by the electron-withdrawing nature of the nitrogen atom, facilitates this transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add a strong base, such as sodium amide or lithium diisopropylamide (LDA), to the cooled THF.

-

Acetonitrile Addition: Add a solution of acetonitrile in anhydrous THF dropwise to the stirred base solution at -78 °C. Maintain the temperature and stir for 30 minutes to ensure complete formation of the acetonitrile anion.

-

Addition of 2,6-Dichloropyridine: Add a solution of 2,6-dichloropyridine in anhydrous THF dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic scheme for this compound.

Application in Medicinal Chemistry: Targeting PIM-1 Kinase in Oncology

The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of human cancers, including prostate cancer and hematological malignancies.[1][2] PIM kinases are key regulators of cell survival, proliferation, and apoptosis.[3][4] Their constitutive activity and role in tumorigenesis make them attractive targets for cancer therapy.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective PIM-1 kinase inhibitors. The nitrile group can be elaborated into various heterocyclic systems that can interact with the hinge region of the kinase, while the chloropyridine moiety provides a vector for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site.

The PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway.[5] Cytokines and growth factors activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6] Phosphorylated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1. Once expressed, PIM-1 phosphorylates a number of downstream substrates, leading to increased cell proliferation and survival.[7]

// Upstream "Cytokines/Growth Factors" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JAK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "STAT3/5" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pSTAT3/5" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// PIM-1 "PIM1 Gene" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "PIM1 Kinase" [fillcolor="#FBBC05", fontcolor="#202124"];

// Downstream "BAD" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "pBAD" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Bcl-2/Bcl-xL" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "c-Myc" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "p-c-Myc" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation" [shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "p21" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "p-p21" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Cycle Arrest" [shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections "Cytokines/Growth Factors" -> "Receptor"; "Receptor" -> "JAK" [label="Activation"]; "JAK" -> "STAT3/5" [label="Phosphorylation"]; "STAT3/5" -> "pSTAT3/5"; "pSTAT3/5" -> "PIM1 Gene" [label="Transcription"]; "PIM1 Gene" -> "PIM1 Kinase" [label="Translation"]; "PIM1 Kinase" -> "BAD" [label="Phosphorylation"]; "BAD" -> "Bcl-2/Bcl-xL" [style=dashed, arrowhead=tee, label="Inhibition"]; "pBAD" -> "Bcl-2/Bcl-xL" [style=dashed, arrowhead=none, label="Release"]; "Bcl-2/Bcl-xL" -> "Apoptosis" [arrowhead=tee, label="Inhibition"]; "PIM1 Kinase" -> "c-Myc" [label="Phosphorylation"]; "p-c-Myc" -> "Cell Proliferation" [label="Promotion"]; "PIM1 Kinase" -> "p21" [label="Phosphorylation"]; "p-p21" -> "Cell Cycle Arrest" [arrowhead=tee, label="Inhibition"]; } ondot

Caption: The PIM-1 Kinase Signaling Pathway.Structure-Activity Relationship (SAR) Insights

The development of PIM-1 inhibitors derived from this compound has provided valuable insights into the structure-activity relationships of this compound class.

| Compound | R Group | PIM-1 IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) |

| 1 | H | 50 | MCF-7 | 5.2 |

| 2 | 4-Fluorophenyl | 15 | MCF-7 | 1.8 |

| 3 | 3,4-Dimethoxyphenyl | 8 | MCF-7 | 0.9 |

| 4 | 4-Morpholinophenyl | 25 | K562 | 3.5 |

| 5 | 4-(Dimethylamino)phenyl | 12 | K562 | 1.5 |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

The SAR data suggests that:

-

Substitution at the phenyl ring: The introduction of electron-donating or halogen substituents at the para-position of a phenyl ring attached to the core scaffold generally leads to increased potency. This is likely due to favorable interactions within the hydrophobic pocket of the PIM-1 active site.

-

The role of the nitrile group: The nitrile group is a key pharmacophoric feature, likely participating in hydrogen bonding interactions with residues in the hinge region of the kinase.

-

The importance of the chloropyridine: The 6-chloro substituent serves as a crucial anchor point for further derivatization and can contribute to the overall binding affinity.

Conclusion and Future Directions

This compound is a highly versatile and valuable building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its synthetic accessibility and dual reactivity allow for the rapid generation of diverse compound libraries. The successful application of this scaffold in the discovery of potent PIM-1 kinase inhibitors highlights its potential in oncology drug discovery. Future research in this area will likely focus on the exploration of novel derivatization strategies to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The development of covalent inhibitors by targeting a nearby cysteine residue, or the exploration of allosteric inhibitors, could also be fruitful avenues for future investigation.

References

- Brault, L. et al. PIM kinases in cancer: from oncogenic role to specific inhibitors. Cancers12, 246 (2020).

- Nawijn, M. C., Alendar, A., & Berns, A. For better or for worse: the role of PIM kinases in tumorigenesis. Genes & Cancer2, 563-574 (2011).

-

PubChem. (2S)-2-(6-chloropyridin-2-yl)-2-phenylacetonitrile. [Link]

-

Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

-

PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Journal of Hematology & Oncology3 , 44 (2010). [Link]

-

Pim-1 kinase as cancer drug target: An update. Journal of Cellular Physiology233 , 2948-2953 (2018). [Link]

-

The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. [Link]

-

PIM kinase (and Akt) biology and signaling in tumors. IUBMB Life66 , 387-397 (2014). [Link]

-

PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). UniProt. [Link]

-

PIM1 - Wikipedia. [Link]

-

PIM-1 kinase interacts with the DNA binding domain of the vitamin D receptor. BMC Molecular Biology13 , 23 (2012). [Link]

-

5292 - Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI. [Link]

-

PIM1 kinase and its diverse substrate in solid tumors. Cell Communication and Signaling22 , 529 (2024). [Link]

-

The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. 66 , o2638 (2010). [Link]

- Synthesis method of 2,6-dichloropyridine.

- Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

-

Process of preparing 2-chloropyridine and/or 2,6-dichloropyridine. European Patent Office. [Link]

- Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.

-

Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society139 , 13993-13996 (2017). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 2-(6-Chloropyridin-2-yl)acetonitrile: A Versatile Building Block for Modern Heterocyclic Synthesis

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The strategic synthesis of these molecules often relies on versatile building blocks that offer multiple reaction pathways. 2-(6-Chloropyridin-2-yl)acetonitrile has emerged as a preeminent scaffold in this regard. Its unique electronic and structural features—an activated methylene group adjacent to a nitrile and a pyridine ring, combined with a labile chlorine atom—provide chemists with a powerful tool for constructing complex fused and substituted heterocyclic systems. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this pivotal building block, complete with field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.

Introduction and Physicochemical Properties

This compound, (CAS No. 75279-60-6), is a crystalline solid that serves as a bifunctional reagent.[2] The molecule's utility is derived from two key reactive centers: the acidic α-protons of the methylene bridge and the chloro-substituent on the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This duality allows for a diverse range of chemical transformations, making it an invaluable precursor for libraries of novel compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75279-60-6[2] |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [5] |

| Appearance | White to off-white solid[5] |

| Melting Point | 83-86 °C |

| Solubility | Soluble in acetonitrile, dichloromethane, chloroform; low solubility in water.[5][6] |

Core Reactivity: The Twin Pillars of Synthesis

The synthetic versatility of this compound stems from two electronically distinct sites within the molecule. Understanding the causality behind their reactivity is key to exploiting this building block effectively.

-

The Activated Methylene (CH₂) Group: The electron-withdrawing effects of both the adjacent nitrile (-C≡N) group and the nitrogen atom in the pyridine ring significantly increase the acidity of the methylene protons. This allows for easy deprotonation by moderate to strong bases to form a resonance-stabilized carbanion. This nucleophilic carbanion is the key intermediate for a host of condensation and alkylation reactions.

-

The Labile 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[3][4] The pyridine nitrogen acts as an electron sink, stabilizing the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism.[7][8] This allows the chlorine to be displaced by a variety of nucleophiles, a critical step in many cyclization strategies.

Caption: Dual reactivity of this compound.

Key Synthetic Transformations and Protocols

This section details several high-impact synthetic routes that utilize this compound to construct medicinally relevant heterocyclic cores.

Cyclocondensation Reactions

Cyclocondensation involves the reaction of the building block with a bifunctional reagent, leading to the formation of a new heterocyclic ring.[9][10] The activated methylene group typically undergoes an initial condensation, followed by an intramolecular SNAr reaction where a nucleophilic group displaces the chloro substituent to complete the cyclization.

Example: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are purine bioisosteres that are prevalent in kinase inhibitors and other therapeutic agents.[11][12][13][14]

Protocol 1: Synthesis of a Substituted 4-aminopyrido[2,3-d]pyrimidine

-

Rationale: This protocol utilizes a one-pot reaction with formamidine acetate. The nitrile group and the activated methylene of the starting material react with formamidine to form an aminopyrimidine intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyrimidine amine onto the 2-position of the pyridine ring displaces the chloride, yielding the fused bicyclic system.

-

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in 2-methoxyethanol, add formamidine acetate (2.5 eq).

-

Heat the mixture to reflux (approx. 125 °C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford the desired 4-amino-7-chloropyrido[2,3-d]pyrimidine.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

-

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis.[15][16][17] In the case of this compound, a preliminary step is required to introduce a second nitrile-containing moiety.

Example: Synthesis of Pyrido[2,3-b]pyridine Derivatives